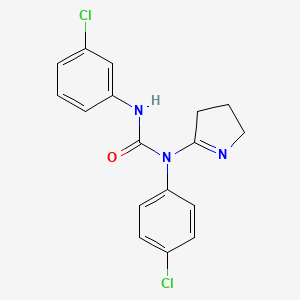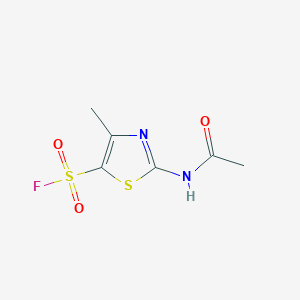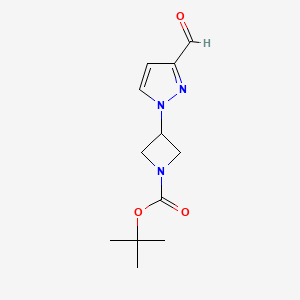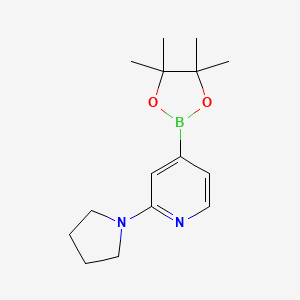
3-(3-chlorophenyl)-1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea, also known as CCPU, is a urea derivative that has been extensively studied for its potential applications in scientific research. CCPU has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties
One area of significant research interest is the investigation of chlorophenyl-pyridyl-urea derivatives for their nonlinear optical (NLO) properties. These compounds have been studied for their potential applications in optoelectronics. For instance, the study by Shkir et al. (2018) explored the electronic, optical, and NLO properties of a novel chalcone derivative, highlighting its potential for optoelectronic device fabrications due to its superior NLO responses compared to urea. This research suggests a pathway for the development of advanced materials for optical applications, including second and third harmonic generation, which are pivotal for laser technology and telecommunications (Shkir, AlFaify, Arora, Ganesh, Abbas, & Yahia, 2018).
Organic Nonlinear Optical Material Synthesis
Another study by Menezes et al. (2014) synthesized a new organic NLO material displaying high second harmonic generation efficiency. This work underscores the potential of chlorophenyl-pyridyl-urea derivatives in creating materials with enhanced optical properties for NLO applications. The synthesized material exhibited significant SHG efficiency, opening new avenues for the development of NLO devices (Menezes, Jayarama, & Ng, 2014).
Electro-Optic and Photovoltaic Applications
Research on diketopyrrolopyrrole-quaterthiophene conjugated polymers incorporating urea groups has shown significant improvement in semiconducting performance. Yao et al. (2016) demonstrated that these materials exhibit higher hole mobilities and power conversion efficiencies, indicating their utility in photovoltaic applications. The presence of urea groups enhances the packing order of alkyl chains and promotes ordered aggregation, crucial for efficient energy harvesting in solar cells (Yao, Yu, Liu, Luo, Yang, Zhang, & Zhang, 2016).
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O/c18-12-6-8-15(9-7-12)22(16-5-2-10-20-16)17(23)21-14-4-1-3-13(19)11-14/h1,3-4,6-9,11H,2,5,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPJQDUEABWXBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)N(C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[bis(3-methylphenyl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2991534.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2991538.png)

![3-[2-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2991540.png)


![1-[5-Butanoyl-3-methyl-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one](/img/structure/B2991545.png)
![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate](/img/structure/B2991546.png)


![2-{4-[(3-Oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2991551.png)
![1-((3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2991552.png)